molecular formula C2H7N B3044227 Dimethylamine-N-D1 CAS No. 917-72-6

Dimethylamine-N-D1

Cat. No. B3044227
CAS RN: 917-72-6
M. Wt: 46.09 g/mol
InChI Key: ROSDSFDQCJNGOL-DYCDLGHISA-N
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Patent
US05374720

Procedure details

The same procedure as in Reference Example 25-8 was carried out by using (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (300 mg, 0.47 mmol), isobutyl chloroformate (74 μl, 0.56 mmol), triethylamine (78 μl, 0.56 mmol) and a 50% dimethylamine aqueous solution (0.27 ml) to obtain (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl- 2-(dimethylcarbamoyl)pyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (290 mg, yield: 93%).
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44]([OH:46])=O)[CH2:34]1)=[O:6])[CH:2]=[CH2:3].ClC(OCC(C)C)=O.[CH2:55]([N:57](CC)[CH2:58]C)C>>[CH3:5][NH:7][CH3:8].[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44](=[O:46])[N:57]([CH3:58])[CH3:55])[CH2:34]1)=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Smiles
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(=O)O
Step Two
Name
Quantity
74 μL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
78 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.27 mL
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 184.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05374720

Procedure details

The same procedure as in Reference Example 25-8 was carried out by using (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (300 mg, 0.47 mmol), isobutyl chloroformate (74 μl, 0.56 mmol), triethylamine (78 μl, 0.56 mmol) and a 50% dimethylamine aqueous solution (0.27 ml) to obtain (2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl- 2-(dimethylcarbamoyl)pyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine (290 mg, yield: 93%).
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
74 μL
Type
reactant
Reaction Step Two
Quantity
78 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:26]2[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=2)([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44]([OH:46])=O)[CH2:34]1)=[O:6])[CH:2]=[CH2:3].ClC(OCC(C)C)=O.[CH2:55]([N:57](CC)[CH2:58]C)C>>[CH3:5][NH:7][CH3:8].[CH2:1]([O:4][C:5]([N:7]1[CH2:11][C@@H:10]([S:12][C:13]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH2:9][C@H:8]1[CH2:32][CH:33]1[CH2:37][N:36]([C:38]([O:40][CH2:41][CH:42]=[CH2:43])=[O:39])[C@H:35]([C:44](=[O:46])[N:57]([CH3:58])[CH3:55])[CH2:34]1)=[O:6])[CH:2]=[CH2:3]

Inputs

Step One
Name
(2R,4S)-N-allyloxycarbonyl-2-[(2S)-N-allyloxycarbonyl-2-carboxypyrrolidin-4-ylmethyl]-4-tritylthiopyrrolidine
Quantity
300 mg
Type
reactant
Smiles
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(=O)O
Step Two
Name
Quantity
74 μL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Three
Name
Quantity
78 μL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC
Measurements
Type Value Analysis
AMOUNT: VOLUME 0.27 mL
YIELD: PERCENTYIELD 50%
Name
Type
product
Smiles
C(C=C)OC(=O)N1[C@@H](C[C@@H](C1)SC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC1C[C@H](N(C1)C(=O)OCC=C)C(N(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 290 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 184.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.